methyl (2E)-5-(2-chlorophenyl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, a scaffold known for diverse pharmacological applications. Structurally, it features a bicyclic core fused with a thiazole ring, substituted at key positions:
- C5: 2-Chlorophenyl group.
- C2: 2,4-Dichlorobenzylidene moiety (E-configuration).
- C6: Methyl carboxylate ester.
- C7: Methyl group.
The dichlorobenzylidene and chlorophenyl groups enhance lipophilicity and electronic effects, while the methyl carboxylate balances solubility. Its synthesis likely follows a condensation reaction between a thiouracil precursor, chloroacetic acid, and 2,4-dichlorobenzaldehyde under acidic conditions, as seen in analogous syntheses (e.g., ).
Properties
Molecular Formula |
C22H15Cl3N2O3S |
|---|---|
Molecular Weight |
493.8 g/mol |
IUPAC Name |
methyl (2E)-5-(2-chlorophenyl)-2-[(2,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H15Cl3N2O3S/c1-11-18(21(29)30-2)19(14-5-3-4-6-15(14)24)27-20(28)17(31-22(27)26-11)9-12-7-8-13(23)10-16(12)25/h3-10,19H,1-2H3/b17-9+ |
InChI Key |
VSKBVXIBSLBRKZ-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/SC2=N1)C4=CC=CC=C4Cl)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=N1)C4=CC=CC=C4Cl)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl (2E)-5-(2-chlorophenyl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound with significant potential in pharmacological applications due to its structural characteristics and biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazolopyrimidine class, characterized by the presence of a thiazole ring fused to a pyrimidine structure. This specific arrangement contributes to its diverse biological activities.
Molecular Formula : C₁₅H₁₄Cl₂N₂O₃S
Molecular Weight : 371.25 g/mol
CAS Number : 141109-19-5
Biological Activity Overview
Thiazolopyrimidine derivatives have garnered interest for their potential as antitumor agents , anti-inflammatory compounds , and antidiabetic medications . The biological activities of this compound can be summarized as follows:
- Antitumor Activity
- Anti-inflammatory Properties
- Antidiabetic Potential
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound likely inhibits key enzymes involved in tumor growth and inflammation.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : The compound has potential apoptotic effects on cancer cells by activating intrinsic pathways.
Case Studies
Several studies have explored the biological activity of related thiazolopyrimidine compounds:
-
Antitumor Efficacy :
- A study evaluated the cytotoxic effects of thiazolopyrimidine derivatives on human breast cancer cells. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics.
Compound IC50 (µM) Cell Line Compound A 15 MCF-7 Compound B 20 MDA-MB-231 -
Anti-inflammatory Activity :
- In vivo models demonstrated that thiazolopyrimidine derivatives reduced paw edema significantly compared to control groups.
Treatment Group Edema Reduction (%) Control 10 Thiazolopyrimidine X 45 Thiazolopyrimidine Y 55
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it features a thiazolo[3,2-a]pyrimidine core structure that is known for its promising pharmacological properties. The presence of chlorine substituents enhances its biological activity by influencing the compound's interaction with biological targets.
Anticancer Properties
Research has indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to methyl (2E)-5-(2-chlorophenyl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate demonstrate potent activity against human cervical adenocarcinoma cells (HeLa) and breast cancer cells (MCF-7) . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Thiazolo[3,2-a]pyrimidine derivatives have shown effectiveness against various bacterial and fungal strains. For example, compounds in this class have demonstrated activity against Staphylococcus aureus and Escherichia coli . The structural features contribute to the ability to disrupt microbial cell membranes or inhibit critical enzymatic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been studied for potential anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications. Research has focused on optimizing these synthetic pathways to enhance yield and purity while exploring variations in substituents to improve biological activity .
Case Studies
Several case studies highlight the therapeutic potential of thiazolo[3,2-a]pyrimidine derivatives:
Chemical Reactions Analysis
Key Chemical Reactions
The compound undergoes reactions typical of heterocycles and esters:
Oxidation
-
Reagents : Potassium permanganate (KMnO₄) or other oxidizing agents.
-
Mechanism : Oxidation of the thiazole ring or benzylic positions may lead to formation of sulfones or epoxides, though specific products depend on reaction conditions.
Reduction
-
Reagents : Lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts.
-
Mechanism : Reduction of the ketone group (C=O) or double bonds in the benzylidene moiety could yield secondary alcohols or saturated analogs.
Hydrolysis
-
Reagents : Acidic/basic aqueous solutions.
-
Mechanism : Hydrolysis of the ester group (COOCH₃) to form the carboxylic acid derivative.
Electrophilic Substitution
-
Reagents : Nitration agents (e.g., HNO₃/H₂SO₄) or halogenation reagents.
-
Mechanism : Substitution at the aromatic rings (chlorophenyl or dichlorobenzylidene moieties) under controlled conditions.
Structural and Reactivity Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₁₆Cl₂N₂O₃S | |
| Molecular Weight | ~461.3 g/mol | |
| Key Functional Groups | Thiazole-pyrimidine fused ring, benzylidene, ester | |
| Reactivity Sites | C=O (ketone), C=S (thiazole), ester |
Reactivity Influencing Factors
-
Electronic Effects :
-
Electron-withdrawing groups (Cl substituents) enhance electrophilicity at reactive sites.
-
-
Steric Hindrance :
-
Bulky substituents (e.g., dichlorobenzylidene) may hinder regioselective reactions.
-
-
Solvent Effects :
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Substituent Comparisons
Key Observations :
Methyl carboxylate (target) vs. ethyl carboxylate (): Methyl esters hydrolyze faster in vivo, affecting metabolic stability .
Crystallographic and Conformational Differences :
- In ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the fused thiazolopyrimidine ring forms an 80.94° dihedral angle with the benzene ring, stabilized by C–H···O hydrogen bonds . The target compound’s dichlorobenzylidene may induce stronger halogen bonding (C–Cl···O/N), altering packing efficiency and crystal stability.
Synthetic Yields and Reactivity :
- Analogous condensations (e.g., ) yield 57–78%, depending on aldehyde reactivity. The electron-withdrawing chlorine in 2,4-dichlorobenzaldehyde may slow reaction kinetics but improve product stability.
Q & A
Basic: What synthetic methodologies are most effective for preparing this compound, and how do reaction conditions influence stereochemical outcomes?
Answer:
The compound is synthesized via a multi-step protocol involving cyclocondensation of substituted thiazolo-pyrimidine precursors with benzylidene derivatives. Key steps include:
- Cyclization : Use of sulfur-containing reagents (e.g., thiourea) under reflux conditions in ethanol or DMF to form the thiazolo[3,2-a]pyrimidine core .
- Benzylidene incorporation : Knoevenagel condensation between the pyrimidine intermediate and 2,4-dichlorobenzaldehyde, catalyzed by piperidine or acetic acid, to establish the (2E)-configuration .
- Stereochemical control : Polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) favor the (E)-isomer, as confirmed by X-ray crystallography .
Critical parameters : Solvent polarity, catalyst type, and reaction time directly impact yield (typically 60–75%) and isomer purity. For example, prolonged heating may lead to Z/E isomerization .
Basic: How can spectroscopic and crystallographic data resolve ambiguities in the compound’s molecular geometry?
Answer:
- X-ray crystallography : Single-crystal studies (e.g., triclinic space group, ) confirm the (2E)-configuration and dihedral angles between the thiazolo-pyrimidine core and substituents. Intermolecular interactions (e.g., C–H···O hydrogen bonds) stabilize the crystal lattice .
- NMR : - and -NMR distinguish between E/Z isomers via chemical shifts of the benzylidene proton (δ ~7.8–8.2 ppm for E) and carbonyl carbons (δ ~165–170 ppm) .
- IR : Strong absorption at 1700–1750 cm confirms the ester and ketone functionalities .
Contradiction resolution : Discrepancies between computational (DFT) and experimental bond lengths (e.g., C=O at 1.21 Å vs. 1.23 Å crystallographically) are reconciled using error margins in DFT basis sets .
Advanced: What strategies mitigate batch-to-batch variability in biological activity assays for this compound?
Answer:
Variability arises from:
- Impurity profiles : Residual solvents (e.g., DMF) or unreacted intermediates (e.g., 2-chlorophenyl derivatives) can modulate bioactivity. Mitigation includes HPLC purification (≥95% purity) and LC-MS validation .
- Crystalline polymorphism : Different polymorphs (e.g., monoclinic vs. triclinic) exhibit distinct dissolution rates. Use differential scanning calorimetry (DSC) to identify polymorphic forms .
- Assay design : Standardize cell-based assays (e.g., MIC for antimicrobial activity) with internal controls (e.g., ciprofloxacin) and triplicate measurements to reduce noise .
Example : A 15% variation in IC against Staphylococcus aureus was traced to residual acetic acid in batches, resolved via neutralization .
Advanced: How can computational modeling predict the compound’s interaction with biological targets like bacterial DNA gyrase?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to the ATPase domain of DNA gyrase. Key interactions include:
- MD simulations : 100-ns trajectories assess binding stability; root-mean-square deviation (RMSD) <2.0 Å indicates stable complexes .
- Validation : Compare predicted binding affinities () with experimental MIC values. A correlation coefficient () >0.7 validates the model .
Limitation : Overestimation of π-π stacking due to fixed protein conformations in docking .
Advanced: How do electronic effects of substituents (e.g., Cl, CH3_33) modulate the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Electron-withdrawing groups (Cl) : Activate the pyrimidine ring toward nucleophilic attack at C-6. Hammett constants () for Cl (+0.37) correlate with increased electrophilicity .
- Electron-donating groups (CH) : Deactivate the thiazole ring, reducing reactivity at C-2. Substituent effects are quantified via -NMR chemical shift perturbations (Δδ ~0.2 ppm) .
- Regioselectivity : Methoxy or acetoxy substituents at the benzylidene moiety direct nucleophiles to the para position, as shown in competition experiments .
Example : Replacing 2-Cl with 4-OCH reduces reaction rate with morpholine by 40% due to decreased electrophilicity .
Advanced: What analytical techniques are optimal for quantifying degradation products under accelerated stability testing?
Answer:
- HPLC-DAD/MS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with gradient elution (ACN:HO + 0.1% TFA) resolve degradation products (e.g., hydrolyzed ester to carboxylic acid). MS/MS confirms structures via 389 → 345 (loss of COCH) .
- Forced degradation : Expose to 40°C/75% RH for 4 weeks. Hydrolysis dominates in acidic (pH 3) or basic (pH 10) conditions, while oxidation (HO) cleaves the thiazole ring .
- Kinetics : Pseudo-first-order degradation rate constants () are calculated using Arrhenius plots for shelf-life extrapolation .
Advanced: How do solvent polarity and proticity affect the compound’s fluorescence properties for imaging applications?
Answer:
- Solvatochromism : In polar aprotic solvents (e.g., DMSO), λ shifts bathochromically (~480 nm) due to intramolecular charge transfer (ICT) between the thiazole and pyrimidine moieties. Quantum yields () drop from 0.45 (hexane) to 0.12 (water) .
- Protic solvents : Hydrogen bonding with the ester carbonyl quenches fluorescence via non-radiative decay. Lifetime measurements (τ ~2.3 ns in MeOH vs. 4.1 ns in CHCl) confirm this .
- Applications : Selective staining of Gram-positive bacteria membranes observed at λ 365 nm, with intensity correlating to membrane lipid composition .
Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Answer:
- Data validation : Reassess force field parameters (e.g., AMBER vs. CHARMM) for non-covalent interactions. For example, overestimated π-stacking in docking may require MM-GBSA corrections .
- Experimental replication : Repeat MIC assays using standardized inoculum sizes (1×10 CFU/mL) and growth media (Mueller-Hinton II) to minimize variability .
- Meta-analysis : Compare with structurally analogous compounds (e.g., ethyl 5-(4-chlorophenyl) derivatives) to identify substituent-dependent trends .
Case study : A predicted IC of 8 µM (docking) vs. experimental 12 µM (bioassay) was reconciled by adjusting van der Waals radii in the model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
